SB-209247 Demonstrates Superior LTB4 Receptor Binding Affinity Compared to SC-41930 and CP-105696
SB-209247 exhibits a binding affinity (Ki) of 0.78 nM for the LTB4 receptor on human neutrophils . In contrast, the comparator SC-41930 demonstrates a Ki of 280 nM [1], representing a 359-fold lower affinity. CP-105696, another LTB4 antagonist, shows a Ki of 17.7 nM [2], which is 22.7-fold lower than SB-209247.
| Evidence Dimension | LTB4 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 0.78 nM |
| Comparator Or Baseline | SC-41930: 280 nM; CP-105696: 17.7 nM |
| Quantified Difference | 359-fold lower for SC-41930; 22.7-fold lower for CP-105696 |
| Conditions | Human neutrophil LTB4 receptor binding assay using [3H]-LTB4 displacement |
Why This Matters
Higher receptor binding affinity enables lower effective concentrations in vitro, reducing potential off-target effects and conserving compound.
- [1] IUPHAR/BPS Guide to Pharmacology. SC-41930 Ligand Activity Charts. Ki = 280 nM. View Source
- [2] Showell HJ, et al. Characterization of the pharmacological profile of the potent LTB4 antagonist CP-105,696 on murine LTB4 receptors in vitro. Ki = 17.7 nM. View Source
